Welcome to the BenchChem Online Store!
molecular formula C5H9ClO2<br>(CH3)2CHCH2OCOCl<br>C5H9ClO2 B042661 Isobutyl chloroformate CAS No. 543-27-1

Isobutyl chloroformate

Cat. No. B042661
M. Wt: 136.58 g/mol
InChI Key: YOETUEMZNOLGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05736518

Procedure details

A suspension of 1.600 g (5.0 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 80 ml of dry methylene chloride (CH2Cl2) was brought in an argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.670 ml (5.13 mmoles) of isobutylchloroformate (IBCF) and 0.570 ml (5.17 mmoles) of 4-methylmorpholine (NMM), leaving the system under stirring for approximately 2 minutes.
Name
Z-(L)-Pro-(L)-AlaOH
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:14]([O:16][CH2:17][C:18]2[CH:23]=CC=C[CH:19]=2)=[O:15])[CH2:13][CH2:12]C[C@H:2]1[C:3](N[C@H](C(O)=O)C)=[O:4].C(Cl)[Cl:25]>>[CH2:17]([O:16][C:14]([Cl:25])=[O:15])[CH:18]([CH3:23])[CH3:19].[CH3:14][N:1]1[CH2:2][CH2:3][O:4][CH2:12][CH2:13]1

Inputs

Step One
Name
Z-(L)-Pro-(L)-AlaOH
Quantity
1.6 g
Type
reactant
Smiles
N1([C@H](C(=O)N[C@@H](C)C(=O)O)CCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought in an argon atmosphere to a temperature of approximately -20° C
ADDITION
Type
ADDITION
Details
On stabilization of the temperature, the following were added in quick succession

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.13 mmol
AMOUNT: VOLUME 0.67 mL
Name
Type
product
Smiles
CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.17 mmol
AMOUNT: VOLUME 0.57 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.